trans-4-Aminocyclohexanol hydrochloride

Description

Significance of Cyclohexane (B81311) Scaffolds in Organic Synthesis

The cyclohexane ring is a ubiquitous structural motif in organic chemistry. An analysis of the comprehensive Chemical Abstracts Service (CAS) Registry reveals that a surprisingly small percentage of molecular frameworks, including the cyclohexane scaffold, constitute the structural basis for a vast number of known organic compounds. acs.org This prevalence is partly attributed to the principle of minimizing synthetic costs; chemists often build upon established and well-understood frameworks rather than designing entirely new ones. acs.org The three-dimensional, non-planar structure of the cyclohexane ring allows for precise spatial positioning of functional groups, which is critical for designing molecules with specific biological activities and material properties.

Role of Amino Alcohols as Versatile Building Blocks

Amino alcohols are bifunctional compounds characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group. scbt.com This dual functionality makes them exceptionally versatile intermediates in organic synthesis, enabling the construction of complex molecules through a variety of chemical transformations. scbt.comiris-biotech.de They serve as key starting materials for creating pharmaceuticals, polymers, and surfactants. scbt.comsemanticscholar.org In the specialized field of asymmetric synthesis, enantiopure amino alcohols are highly valued as chiral ligands, catalysts, and auxiliaries, which are essential for producing single-enantiomer drugs. iris-biotech.dediva-portal.org Their utility extends to biochemistry, where they are used to synthesize peptides and other biologically important molecules, aiding in the study of protein structure and function. scbt.com

Overview of trans-4-Aminocyclohexanol (B47343) Hydrochloride in Academic Contexts

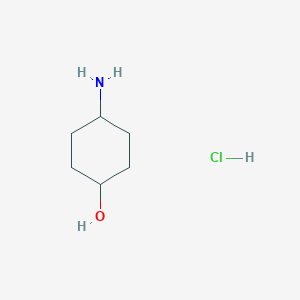

trans-4-Aminocyclohexanol hydrochloride is a specific derivative of cyclohexanol (B46403) that features an amino group and a hydroxyl group positioned on opposite sides of the cyclohexane ring (a trans configuration). cymitquimica.com It is typically encountered as a white to off-white crystalline solid. cymitquimica.com The formation of a hydrochloride salt significantly enhances its solubility in water, a useful property for various synthetic applications. cymitquimica.comchembk.com

In chemical research, this compound is primarily valued as an intermediate or building block. cymitquimica.comnordmann.global It is used in the synthesis of various biologically active compounds and potential pharmaceutical agents. nordmann.globalchemicalbook.com For instance, it is a documented precursor in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazine (B1645224) monomers, which are used to create advanced polybenzoxazine materials. sigmaaldrich.com It is also a starting material for synthesizing soluble epoxide hydrolase inhibitors, which are investigated for therapeutic potential. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 50910-54-8 | chemicalbook.comsigmaaldrich.combiosynth.com |

| Molecular Formula | C₆H₁₃NO·HCl or C₆H₁₄ClNO | cymitquimica.combiosynth.comthermofisher.com |

| Molecular Weight | 151.63 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | White to off-white crystalline solid/powder | cymitquimica.comthermofisher.com |

| Melting Point | 225-227 °C | chembk.comchemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water | cymitquimica.comchembk.com |

Stereoisomeric Considerations: trans vs. cis configurations and their implications

The functionality of 4-aminocyclohexanol is profoundly influenced by its stereochemistry, specifically whether it exists in the trans or cis configuration. In the trans isomer, the hydroxyl and amino groups are on opposite faces of the cyclohexane ring, while in the cis isomer, they are on the same face.

This stereochemical difference has significant implications:

Synthetic Strategy : The synthesis of 4-aminocyclohexanol often yields a mixture of cis and trans isomers, and their separation can be challenging. google.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. For example, the catalytic hydrogenation of p-aminophenol using a ruthenium-based catalyst predominantly produces the cis isomer, whereas palladium-based catalysts tend to favor the formation of the trans isomer. google.com More advanced, one-pot enzymatic methods have been developed to afford high diastereomeric ratios of either the cis or trans product by carefully selecting stereocomplementary enzymes. d-nb.inforesearchgate.net

Molecular Rigidity and Application : The rigid, well-defined geometry of the trans isomer makes it a particularly useful scaffold. In one study focused on creating modifiers for oligonucleotides, researchers chose trans-4-aminocyclohexanol over more flexible, non-cyclic amino alcohols. They reasoned that the rigid cyclic scaffold would lead to more stable phosphoramidite (B1245037) intermediates, which are crucial for efficient synthesis. nih.gov

Biological and Metabolic Differences : The spatial arrangement of functional groups can affect how the molecule interacts with biological systems. For instance, in metabolic studies of cyclohexylamine (B46788) in rats and rabbits, trans-4-aminocyclohexanol was identified as a more significant metabolite compared to its cis counterpart, indicating that the stereochemistry influences metabolic pathways.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Research and Chiral Applications

Conformation and Configurational Analysis of trans-4-Aminocyclohexanol (B47343) Hydrochloride

The spatial arrangement of atoms and the stability of different conformations are key to understanding the chemical behavior of trans-4-Aminocyclohexanol hydrochloride.

Like other cyclohexane (B81311) derivatives, trans-4-Aminocyclohexanol exists predominantly in a chair conformation to minimize angular and torsional strain. southwales.ac.ukwikipedia.org In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. southwales.ac.ukwikipedia.org For a 1,4-disubstituted cyclohexane, two chair conformations are possible through a process called ring flipping. wikipedia.org

In the case of trans-4-Aminocyclohexanol, the most stable conformation is the one where both the amino (-NH₂) and hydroxyl (-OH) groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if one or both bulky groups were in axial positions. youtube.com The diequatorial conformation ensures the lowest energy state for the molecule. southwales.ac.uk The dihedral angles between adjacent carbon atoms in the chair conformation are approximately ±60° (gauche), which relieves the torsional strain that would be present in a planar conformation. wikipedia.org Nuclear Magnetic Resonance (NMR) studies, analyzing coupling constants, can confirm the axial or equatorial disposition of protons and thus deduce the preferred conformation of the substituents. nih.govmdpi.com

The relative stability of stereoisomers is governed by a balance of steric and electronic effects. chemrxiv.orgchemrxiv.org

Steric Effects : This refers to non-bonded interactions that arise from the spatial arrangement of atoms. nih.gov In substituted cyclohexanes, the primary steric consideration is the avoidance of congestion. chemrxiv.org The trans configuration of 4-aminocyclohexanol, which allows for a diequatorial arrangement of the amino and hydroxyl groups in the chair conformation, is sterically favored over the cis isomer. The cis isomer must have one substituent in an axial position and one in an equatorial position, leading to greater steric strain from 1,3-diaxial interactions. youtube.com Therefore, steric effects are a dominant factor stabilizing the trans isomer.

Electronic Effects : These effects arise from the distribution of electrons within the molecule, including induction and delocalization. chemrxiv.orgnih.gov While often secondary to steric effects in simple cycloalkanes, electronic factors can influence conformational preference. chemrxiv.org For instance, intramolecular hydrogen bonding between the amino and hydroxyl groups could theoretically favor a conformation that brings these groups closer, potentially a boat or a chair with axial substituents. However, in the 1,4-trans isomer, the large distance between the groups makes significant intramolecular hydrogen bonding unlikely to be a dominant stabilizing force compared to the substantial steric destabilization of the diaxial conformation.

Stereocontrol in Synthetic Pathways

Achieving high stereoselectivity is a critical goal in the synthesis of trans-4-Aminocyclohexanol and its derivatives. Both enzymatic and chemical methods have been developed to control the stereochemical outcome of reactions.

The synthesis of 4-aminocyclohexanol isomers from symmetrical precursors like 1,4-cyclohexanedione (B43130) requires precise control of diastereoselectivity. d-nb.info Chemoenzymatic one-pot and tandem reactions have emerged as powerful strategies. d-nb.info

Enzymatic Reductions: Biocatalysis using keto reductases (KREDs) and amine transaminases (ATAs) offers excellent regio- and stereoselectivity. d-nb.info A modular approach allows for the synthesis of either the cis or trans isomer. One pathway involves the initial regioselective monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone (B83380) by a KRED, followed by a stereoselective transamination by an ATA. d-nb.info By selecting stereocomplementary ATAs, either cis- or trans-4-aminocyclohexanol can be produced with high diastereomeric ratios. d-nb.info For example, a one-pot cascade using specific enzymes can achieve high conversions and selectivity. d-nb.inforesearchgate.net

Diastereoselectivity in Enzymatic Synthesis of 4-Aminocyclohexanol

| Enzyme System | Substrate | Product | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| KRED (Lactobacillus kefir) & ATA (mutant) | 1,4-Cyclohexanedione | trans-4-Aminocyclohexanol | 96:4 | d-nb.info |

Chemical Reductions: Traditional chemical methods have also been explored. The reduction of β-enaminoketones with sodium in THF/isopropyl alcohol can produce aminocyclohexanols, although in some reported cases, this method has shown high selectivity for the cis isomer (89:11 cis:trans). nih.govmdpi.compsu.edu The catalytic hydrogenation of p-aminophenol derivatives is another route. However, the choice of catalyst and conditions is crucial; for instance, hydrogenating p-aminophenol with a ruthenium on alumina (B75360) catalyst has been reported to yield predominantly the cis isomer (86% cis to 14% trans). google.com Separating the isomers can be achieved by fractional crystallization. google.com

The inherent stereochemistry of trans-4-aminocyclohexanol is utilized to synthesize more complex derivatives stereoselectively. The existing chiral centers direct the formation of new stereocenters. For example, it has been used as a starting material in the stereoselective synthesis of oxiranes. niscpr.res.in In this process, the trans-configured hydroxyl and amino groups of the starting material dictate the stereochemical outcome of the epoxidation reaction. niscpr.res.in Furthermore, the hydrochloride salt serves as a precursor for various compounds where the trans-cyclohexane backbone is a key structural feature, including:

N-substituted 7-azabicyclo[2.2.1]heptanes sigmaaldrich.comsigmaaldrich.com

Benzoxazine (B1645224) monomers for polybenzoxazine-silica nanocomposites sigmaaldrich.comsigmaaldrich.com

trans-4-methoxyoxalamido-1-cyclohexanol sigmaaldrich.comsigmaaldrich.com

This compound as a Chiral Building Block

Due to its well-defined stereochemistry, trans-4-Aminocyclohexanol is a valuable chiral building block in organic synthesis. mdpi.comd-nb.info Chiral building blocks are enantiomerically pure or enriched compounds used to construct larger, complex chiral molecules without the need for a chiral resolution step later in the synthesis.

It is an important intermediate in the synthesis of pharmaceuticals, most notably Ambroxol, a mucolytic agent. google.comchemicalbook.com Its rigid, bifunctional nature makes it an ideal scaffold for introducing specific spatial arrangements of functional groups in a target molecule. Beyond pharmaceuticals, it has been used as a structure-directing agent in materials science for the synthesis of Co-containing magadiite, a type of layered silicate (B1173343). rsc.org In this role, the organic molecule guides the organization and crystallization of the inorganic material. rsc.org The application of chiral amino alcohols as precursors for chiral ligands in asymmetric catalysis is a well-established field, highlighting the potential utility of trans-4-aminocyclohexanol in the development of new catalytic systems. nih.govrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (S)-α-methylbenzylamine |

| 1,4-butanediol |

| 1,4-Cyclohexanediamine |

| 1,4-cyclohexanedione |

| 2-butyne-1,4-diol |

| 4,4-dimethyl-1,3-cyclohexanedione |

| 4-hydroxycyclohexanone |

| Ambroxol |

| Ambroxol hydrochloride |

| Benzoxazine |

| cis-4-Aminocyclohexanol |

| cis-4-Aminocyclohexanol hydrochloride |

| Co-containing magadiite |

| N-substituted 7-azabicyclo[2.2.1]heptanes |

| p-aminophenol |

| Polybenzoxazines |

| Sodium |

| Tetrahydrofuran |

| Toluene |

| trans-4-Aminocyclohexanol |

| This compound |

Applications in Asymmetric Synthesis

trans-4-Aminocyclohexanol serves as a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. d-nb.info Its inherent chirality is leveraged to guide the formation of new stereocenters in a predictable manner, a fundamental concept in the development of pharmaceuticals and other biologically active compounds. d-nb.info

One notable application is in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. rsc.org These bicyclic structures are important motifs in medicinal chemistry, and their stereochemistry can be controlled by using chiral starting materials like trans-4-aminocyclohexanol. The defined spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring of the parent molecule directs the stereochemical course of subsequent intramolecular reactions, leading to the desired chiral product.

Furthermore, research has demonstrated the utility of trans-4-aminocyclohexanol as a structure-directing agent in materials science. For instance, in the hydrothermal synthesis of cobalt-containing magadiite, a type of layered silicate, trans-4-aminocyclohexanol guides the formation of the material's structure.

The development of organocatalysts derived from chiral amines has become a significant area of research. While specific data on catalysts derived directly from trans-4-aminocyclohexanol is limited in readily available literature, analogous structures such as prolinamides have shown significant success. For example, prolinamide derivatives have been effectively used in asymmetric aldol (B89426) reactions, a key carbon-carbon bond-forming reaction. These catalysts, often used in small quantities, can achieve high yields and excellent stereoselectivity. The following table illustrates the typical performance of a chiral prolinamide catalyst in an asymmetric aldol reaction, which serves as a model for the potential applications of catalysts derived from trans-4-aminocyclohexanol.

| Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | >99 | 88:12 | 95 |

| Benzaldehyde | Cyclohexanone | 89 | 71:29 | 94 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 75 | 85:15 | 92 |

| 2-Nitrobenzaldehyde | Cyclohexanone | 92 | 90:10 | 88 |

This table is illustrative and based on data for analogous chiral prolinamide catalysts. researchgate.net

Derivatization for Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. The bifunctional nature of trans-4-aminocyclohexanol, with its amino and hydroxyl groups, makes it an ideal candidate for derivatization into such auxiliaries.

The amino and hydroxyl groups can be selectively reacted to attach the cyclohexanol (B46403) backbone to a substrate molecule. For example, the amino group can form an amide bond with a carboxylic acid, while the hydroxyl group can be used for further transformations or to influence the steric environment around the reaction center.

Common classes of chiral auxiliaries include oxazolidinones, which are often derived from amino alcohols. orgsyn.org While the direct synthesis of an oxazolidinone from trans-4-aminocyclohexanol is a theoretical possibility, the literature more commonly describes their synthesis from α-amino acids. orgsyn.org These Evans-type auxiliaries are renowned for their high efficacy in controlling the stereochemistry of enolate alkylation reactions, which are fundamental for building complex carbon skeletons.

Another approach is the formation of chiral amides. For instance, pseudoephedrine amides are well-known chiral auxiliaries used in diastereoselective alkylations. caltech.edu A similar principle could be applied by forming an amide between a carboxylic acid and the amino group of trans-4-aminocyclohexanol. The bulky and rigid cyclohexyl group would then act as a stereodirecting group.

The following table presents representative data for the diastereoselective alkylation of pseudoephenamine amides, which are analogous to amides that could be derived from trans-4-aminocyclohexanol. This illustrates the high levels of stereocontrol that can be achieved with such chiral auxiliaries.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| CH3I | α-Methylated amide | 95 | >98:2 |

| CH3CH2I | α-Ethylated amide | 92 | >98:2 |

| C6H5CH2Br | α-Benzylated amide | 98 | >98:2 |

| Allyl-Br | α-Allylated amide | 91 | >95:5 |

This table is illustrative and based on data for analogous pseudoephenamine amide auxiliaries. nih.gov

The derivatization of trans-4-aminocyclohexanol into chiral ligands for asymmetric catalysis is another promising area. The amino and hydroxyl groups provide convenient handles for constructing more complex ligand architectures that can coordinate with metal centers and create a chiral environment for a catalytic reaction.

Advanced Derivatization and Analog Synthesis

Formation of N-Substituted Derivatives

The primary amino group of trans-4-aminocyclohexanol (B47343) is a key site for derivatization, enabling the synthesis of various N-substituted compounds through reactions like urea (B33335) formation, condensation to Schiff bases, and the preparation of enamines.

Urea Derivatives for Kinase Inhibitors

The urea functional group is a significant pharmacophore in modern drug discovery, valued for its ability to form stable hydrogen bonds with biological targets. acs.org The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate. nih.gov General methods for preparing ureas include using phosgene (B1210022) or safer equivalents like N,N′-Carbonyldiimidazole (CDI), which react with a primary amine to form an intermediate that subsequently reacts with another amine to yield the final urea product. acs.orgnih.gov

In the context of drug development, urea-containing compounds, such as 4-aminoquinazoline-urea derivatives, have been designed and synthesized as potent inhibitors of Aurora kinases, which are crucial in cell cycle regulation and are targets for anticancer drugs. nih.gov For instance, derivatives incorporating an 8-alkylamine-substituted xanthine (B1682287) core, which can be synthesized from precursors like trans-4-aminocyclohexanol, have shown inhibitory activity against kinases like MTHFD2. The cyclohexanol (B46403) moiety in these structures is thought to enhance binding to allosteric sites.

Schiff Base Formation and O-Alkylation

The primary amine of trans-4-aminocyclohexanol readily undergoes condensation reactions with various aldehydes to form Schiff bases (imines). Research has demonstrated the successful synthesis of Schiff bases by condensing trans-aminocyclohexanol with different aromatic aldehydes, including Ethyl Vanillin, 4-hydroxy benzaldehyde, and Vanillin. researchgate.net These reactions are typically carried out in an ethanol (B145695) medium under reflux conditions for several hours. researchgate.net

Furthermore, the hydroxyl group on the cyclohexane (B81311) ring of the newly formed Schiff base can be subsequently functionalized. O-alkylation of a Schiff base derived from trans-4-aminocyclohexanol has been achieved using alkylating agents like allyl bromide in the presence of potassium carbonate (K2CO3) in a DMF medium. researchgate.net This two-step process—Schiff base formation followed by O-alkylation—highlights the utility of the starting material in creating more complex, multifunctional molecules that can serve as monomers in polymer chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| trans-4-Aminocyclohexanol | Aromatic Aldehyde (e.g., Vanillin) | Schiff Base | Ethanol, Reflux (78-80 °C), 4-5 hours |

| Schiff Base (from above) | Allyl Bromide | O-Alkylated Schiff Base | K2CO3, DMF, 60 °C, 48 hours |

Synthesis of N-substituted Cyclohex-3-enamines

A direct and efficient method has been developed for the preparation of N-substituted cyclohex-3-enamines starting from the commercially available trans-4-aminocyclohexanol hydrochloride. thieme-connect.com These cyclohex-3-enamino-functionalized compounds are valuable intermediates in medicinal chemistry, notably as precursors for the synthesis of 7-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]hept-2-ene frameworks. thieme-connect.com This synthetic strategy is noted for being more scalable and tolerant of a wider range of functional groups compared to other literature methods. thieme-connect.com

Functionalization at Hydroxyl Group

The secondary hydroxyl group on the trans-4-aminocyclohexanol ring provides another avenue for derivatization, most commonly through esterification reactions.

Esterification Reactions (e.g., butyric acid esters)

Esterification of the hydroxyl group can be achieved using various methods. A notable example is the lipase-catalyzed synthesis of butyric acid 4-amino-cyclohexyl ester. chemicalbook.com This biotransformation involves the reaction of trans-4-aminocyclohexanol with a butyric acid ester, such as butyric acid-(2-chloro-ethyl ester), using Aspergillus niger lipase (B570770) as the catalyst in a solvent like 2-methyl-butan-2-ol. chemicalbook.com

Enzymatic esterification, in general, is a widely used technique in the synthesis of flavor esters and other specialty chemicals. researchgate.netnih.gov Lipases are effective catalysts for esterification and transesterification reactions, often operating under mild conditions. nih.govnih.govkoreascience.kr The kinetics of such reactions, for instance, the synthesis of ethyl butyrate (B1204436) from butyric acid, can follow a Ping-Pong Bi-Bi mechanism, though they can sometimes be affected by substrate inhibition. nih.gov The choice of lipase is crucial, as different enzymes exhibit varying activities and specificities. researchgate.net

| Reactants | Catalyst | Product |

| trans-4-Aminocyclohexanol, Butyric acid-(2-chloro-ethyl ester) | Aspergillus niger lipase | Butyric acid 4-amino-cyclohexyl ester |

Synthesis of Bicyclic and Heterocyclic Compounds

The dual functionality of this compound makes it an excellent starting material for constructing more rigid and complex molecular architectures, such as bicyclic and heterocyclic compounds, which are of significant interest in pharmaceutical research.

One of the most prominent applications is in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. sigmaaldrich.comsigmaaldrich.com This transformation is achieved via a transannular nucleophilic displacement. sigmaaldrich.comsigmaaldrich.com The synthesis typically involves converting the hydroxyl group to a good leaving group (like a toluenesulfonate) to facilitate the intramolecular ring-closing reaction by the amine. nih.gov This bicyclic scaffold is a core component of various biologically active molecules. thieme-connect.comnih.gov A multi-step synthesis starting from trans-4-aminocyclohexanol can involve protecting the amino group, activating the hydroxyl group, and then performing a deprotection and cyclization step to yield the 7-azabicyclo[2.2.1]heptane product. google.com

Additionally, this compound is used as a precursor in the synthesis of benzoxazines. sigmaaldrich.com Benzoxazines are a class of heterocyclic compounds that serve as monomers for the production of polybenzoxazine resins, which are high-performance polymers used in advanced materials. The synthesis involves a Mannich-type condensation reaction between a phenolic compound, a primary amine (like trans-4-aminocyclohexanol), and formaldehyde (B43269). mdpi.comresearchgate.net

| Starting Material | Target Compound | Key Transformation |

| trans-4-Aminocyclohexanol | N-substituted 7-azabicyclo[2.2.1]heptane | Transannular nucleophilic displacement |

| trans-4-Aminocyclohexanol | Benzoxazine (B1645224) Monomer | Mannich condensation with a phenol (B47542) and formaldehyde |

N-substituted 7-azabicyclo[2.2.1]heptanes via Transannular Nucleophilic Displacement

trans-4-Aminocyclohexanol is a key precursor for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, which are valuable scaffolds in medicinal chemistry. epo.orgsigmaaldrich.comsmolecule.comchemicalbook.com The synthesis is a multi-step process that leverages the compound's stereochemistry to facilitate an intramolecular, transannular nucleophilic displacement. This ring-closing reaction forms the characteristic bridged bicyclic structure.

The general synthetic strategy involves three main steps as detailed in patent literature: google.com

Selective Protection of the Amino Group: The process begins with the protection of the primary amine. This is crucial to prevent it from reacting in the subsequent step. Reagents such as trifluoroacetic acid esters or Boc anhydride (B1165640) are used to selectively acylate the amino group, leaving the hydroxyl group unaffected. google.com

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group. This is typically achieved by reacting the protected aminocyclohexanol with a sulfonyl chloride (e.g., methanesulfonyl chloride, tosyl chloride) in the presence of a base. This reaction forms a sulfonate ester, such as a mesylate or tosylate, which is an excellent leaving group for nucleophilic substitution. epo.orggoogle.com

Deprotection and Cyclization: In the final step, the protecting group on the nitrogen is removed, and the cyclization is induced, often simultaneously. In the presence of a base, the newly freed amino group acts as an internal nucleophile. It attacks the carbon atom bearing the sulfonate ester, displacing it and forming the bicyclic bridge of the 7-azabicyclo[2.2.1]heptane system. epo.orggoogle.com This intramolecular reaction is efficient due to the favorable trans-diaxial orientation of the reacting groups in one of the chair conformations of the cyclohexane ring.

The following table summarizes a patented method for this transformation. google.com

| Step | Description | Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | Amino Group Protection | Reaction with trifluoroacetate (B77799) in acetonitrile (B52724) at room temperature (10-35 °C). | ~100% |

| 2 | Hydroxyl Group Activation | Reaction of the N-protected intermediate with sulfonyl chloride. | ~100% |

| 3 | Deprotection and Cyclization | Simultaneous deprotection and ring-closure in an aqueous alcohol solution with a weak base at room temperature (10-30 °C). | ~90% |

Bridged Bicyclic Tetrahydro-1,2-oxazines

The synthesis of bridged bicyclic tetrahydro-1,2-oxazines using trans-4-aminocyclohexanol as a direct starting material is not well-documented in the reviewed scientific literature. While some research describes the synthesis of aminocyclohexanols that proceeds through a tetrahydro-1,2-oxazine intermediate, the reverse pathway as requested by the outline is not readily found. d-nb.info

Precursors to Halogenated Analogs (e.g., Brominated Derivatives)

This compound is a critical building block for producing halogenated analogs, most notably in the pharmaceutical industry. Its structure serves as the core for adding substituted aromatic rings that contain halogen atoms like bromine.

A prominent example is the synthesis of Ambroxol, a mucolytic agent chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol. chemicalbook.comchemicalbook.comgoogle.com The synthesis demonstrates the role of trans-4-aminocyclohexanol as a scaffold for introducing a dibrominated aromatic moiety. Several synthetic routes have been developed, which primarily involve a reductive amination reaction. The key difference in these routes is often the stage at which the bromine atoms are introduced.

Route A: Condensation with a Pre-brominated Aldehyde In this common approach, trans-4-aminocyclohexanol is reacted directly with a brominated aldehyde, such as 2-amino-3,5-dibromobenzaldehyde. chemicalbook.com The reaction is a reductive amination, where an imine is formed and subsequently reduced to the secondary amine of the final product. This method is efficient as it builds the final carbon-nitrogen framework with the halogen atoms already in place. chemicalbook.com

Route B: Bromination of an Intermediate An alternative strategy involves first coupling trans-4-aminocyclohexanol with a non-halogenated precursor, followed by bromination in a later step. For instance, o-nitrobenzaldehyde can be reacted with trans-4-aminocyclohexanol, followed by reduction of both the imine and the nitro group to form trans-4-[(2-aminobenzyl)amino]-cyclohexanol. google.com This key intermediate is then subjected to bromination using molecular bromine to yield Ambroxol. google.com

The following interactive table compares these synthetic approaches to Ambroxol.

| Approach | Key Reagents | Halogenation Step | Notes |

|---|---|---|---|

| Direct Condensation | trans-4-Aminocyclohexanol, 2-Amino-3,5-dibromobenzaldehyde, Sodium tris(acetoxy)borohydride. chemicalbook.com | Bromine atoms are present on the aldehyde starting material. | This is often a "one-pot" method, which can be simpler and have a shorter reaction time. google.com |

| Intermediate Bromination | trans-4-Aminocyclohexanol, o-Nitrobenzaldehyde, Reducing agents (e.g., H₂/Pd/C), Bromine (Br₂). google.com | Bromination occurs after the C-N bond formation and reduction of the nitro group. | This route uses a less complex, non-brominated starting aldehyde, but requires a separate bromination step. |

| Amide Reduction | trans-4-Aminocyclohexanol, Isatoic anhydride, Bromine (Br₂), Reducing agents (e.g., LiAlH₄). chemicalbook.com | Bromination of the intermediate benzamide (B126) derivative. | This route proceeds through an amide intermediate which is subsequently reduced. |

Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of trans-4-Aminocyclohexanol (B47343) hydrochloride, providing detailed information about its molecular structure, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds and is particularly crucial for differentiating between stereoisomers like cis- and trans-4-Aminocyclohexanol. southwales.ac.ukresearchgate.net The distinction between the cis and trans isomers is made possible by analyzing the chemical shifts (δ) and coupling constants of the protons on the cyclohexane (B81311) ring.

In the trans isomer, the hydroxyl (-OH) and amino (-NH₃⁺) groups are in a diequatorial conformation, which is the more stable arrangement. This conformation influences the magnetic environment of the axial and equatorial protons on the ring. The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the amino group (H-4) typically show different chemical shifts and multiplicities depending on their axial or equatorial position. For instance, axial protons are generally more shielded and appear at a higher field (lower ppm value) compared to equatorial protons. southwales.ac.uk The width of the signal for H-1 and H-4 is also diagnostic; axial protons typically exhibit large axial-axial couplings, leading to a broader multiplet, whereas equatorial protons show smaller couplings.

While detailed spectral assignments for the hydrochloride salt are specific to the solvent and conditions used, general principles allow for clear isomer identification. 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data Principles for Isomer Differentiation Note: Actual chemical shifts can vary based on solvent and concentration. This table illustrates general principles.

| Isomer | Proton | Expected Chemical Shift (ppm) & Multiplicity | Rationale |

|---|---|---|---|

| trans | H-1 (axial) | Broader signal, lower ppm | Axial proton with multiple large axial-axial couplings. |

| trans | H-4 (axial) | Broader signal, lower ppm | Axial proton with multiple large axial-axial couplings. |

| cis | H-1 (equatorial) | Narrower signal, higher ppm | Equatorial proton with smaller equatorial-axial and equatorial-equatorial couplings. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of trans-4-Aminocyclohexanol hydrochloride displays characteristic absorption bands that confirm its structure.

The key functional groups are the hydroxyl (-OH), the ammonium (B1175870) (-NH₃⁺), and the C-H and C-C bonds of the cyclohexane ring. The O-H stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹. The N-H stretching vibrations of the primary ammonium salt appear as a broad band between 3200 and 2800 cm⁻¹, often overlapping with the C-H stretching bands. The C-H stretching vibrations from the cyclohexane ring are observed just below 3000 cm⁻¹. masterorganicchemistry.comorganicchemistrydata.org The spectrum also includes a C-O stretching vibration, typically found in the 1260-1000 cm⁻¹ region. organicchemistrydata.org The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions from C-H bending and C-C stretching vibrations, which are unique to the molecule and can help differentiate it from its cis isomer. chemicalbook.comthermofisher.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3400 - 3200 | Broad |

| N-H (Ammonium) | Stretch | 3200 - 2800 | Broad |

| C-H (Alkane) | Stretch | 3000 - 2850 | Sharp, Medium-Strong |

| N-H (Ammonium) | Bend | 1600 - 1500 | Medium |

| C-H (Alkane) | Bend | 1470 - 1350 | Variable |

While this compound itself does not have significant absorption in the UV-Vis region, it is used as a reagent in material science, and the resulting materials are often characterized by UV-Vis spectroscopy. A notable example is its use as a structure-directing agent (SDA) in the hydrothermal synthesis of cobalt-containing layered silicates, such as Co-magadiite. rsc.org

In this application, researchers used diffuse reflectance UV-Vis-NIR spectroscopy to determine the coordination environment and oxidation state of the cobalt atoms incorporated into the silicate (B1173343) matrix. rsc.org The resulting Co-magadiite material exhibited a characteristic triplet band with peaks around 530, 580, and 630 nm. This spectral feature is indicative of tetrahedrally coordinated Co(II) ions within the material's structure. By comparing the spectrum of the synthesized material to a sample prepared by simple ion-exchange, it was confirmed that the hydrothermal synthesis method using trans-4-aminocyclohexanol as an SDA successfully incorporates cobalt into the framework of the layered silicate. rsc.org

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and confirm the trans configuration of the substituents on the cyclohexane ring, showing the diequatorial arrangement of the hydroxyl and amino groups in the solid state.

In research, powder X-ray diffraction (PXRD) is also used to characterize materials synthesized using this compound. In the study of Co-magadiite synthesized with trans-4-aminocyclohexanol as a structure-directing agent, PXRD was employed to assess the crystallinity and measure the interlaminar distance of the layered material. The analysis showed that the resulting Co-magadiite was highly crystalline with an interlaminar distance of 1.55 nm, confirming the role of the organic agent in templating a well-ordered structure. rsc.org Crystallographic studies on similar aminocyclohexanol derivatives have also been used to definitively establish their conformations and analyze complex hydrogen-bonding networks in the solid state. researchgate.net

Mass spectrometry (MS) coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) is indispensable for separating isomers and detecting metabolites in complex biological matrices.

GC-MS for Isomer Separation: The separation of cis and trans isomers of 4-aminocyclohexanol can be achieved using GC-MS. nih.gov Due to their different physical properties, the two isomers often exhibit different retention times on a GC column. For enhanced separation and volatility, the isomers can be derivatized prior to analysis. researchgate.netnist.gov Chiral GC columns can be employed for the enantiomeric separation of related cyclic amino alcohols, demonstrating the technique's power in resolving complex stereoisomers. nih.gov

LC-MS/MS for Metabolite Detection: cis-4-Aminocyclohexanol is a known human metabolite of the mucolytic drug Ambroxol. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids like plasma and cerebrospinal fluid. nih.govnih.govmdpi.com In a typical LC-MS/MS assay for Ambroxol, the parent drug and its metabolites are separated using reverse-phase HPLC and then detected by a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the metabolite is selected and fragmented to produce a characteristic product ion. This highly selective and sensitive technique allows for the accurate quantification of metabolites like 4-aminocyclohexanol, even at very low concentrations. nih.govresearchgate.net

Computational Modeling Studies

Computational modeling provides theoretical insights into the properties and reactivity of molecules, complementing experimental findings. Molecular modeling has been used to understand the stereochemical outcomes of reactions involving 4-aminocyclohexanol isomers.

In a study on the enzymatic synthesis of 4-aminocyclohexanol, molecular modeling was employed to investigate the stereoselectivity of an amine transaminase enzyme. researchgate.net Researchers used the YASARA program to model the binding of the intermediate, 4-hydroxycyclohexanone (B83380), within the enzyme's active site. The modeling revealed that the intermediate could bind in two different orientations leading to either the cis or trans product. The calculations showed that the orientation required to form the trans isomer would result in the hydroxyl group being positioned in a way that hinders its solvation by water molecules in the active site tunnel. Conversely, the orientation leading to the cis product allowed for favorable solvation of the hydroxyl group. This computational analysis provided a molecular-level explanation for the experimentally observed preference of the enzyme for producing the cis isomer. researchgate.net Similar computational approaches have been used to design novel structure-directing agents based on the trans-4-aminocyclohexanol scaffold for the synthesis of new zeolites. rsc.org

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating properties derived from the electron density, DFT allows researchers to predict how a molecule will behave in a chemical reaction. chemrxiv.org Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity can be determined. mdpi.comresearchgate.net

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net Chemical potential, hardness, and electrophilicity provide further insights into a molecule's ability to accept or donate electrons, which is fundamental to its reactivity. researchgate.net While specific DFT studies focused solely on this compound are not extensively detailed in the surveyed literature, the principles of DFT are widely applied to similar organic molecules to understand their reaction mechanisms. nih.govsioc-journal.cn For instance, DFT calculations are used to determine the most active sites in molecules for electrophilic and nucleophilic attacks by analyzing the molecular electrostatic potential (MESP). mdpi.comresearchgate.net Given its role as a versatile chemical intermediate, this compound is an ideal candidate for such computational analysis to predict its reaction pathways and stability.

Table 1: Conceptual DFT-Derived Global Reactivity Descriptors This table illustrates typical descriptors calculated via DFT to predict chemical reactivity.

| Descriptor | Symbol | Significance in Reactivity Prediction |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. researchgate.net |

| Chemical Potential | µ | Describes the escaping tendency of an electron from a system. mdpi.com |

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling is an indispensable tool for visualizing and understanding the interactions between a substrate and an enzyme's active site. This is particularly relevant in the chemoenzymatic synthesis of specific isomers of aminocyclohexanols. Research into the synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione (B43130) has utilized molecular modeling to explain the stereoselectivity of certain amine transaminase (ATA) enzymes. d-nb.inforesearchgate.net

Most ATAs exhibit a preference for producing the cis-isomer. d-nb.info However, molecular modeling of the quinoid intermediate, formed from the condensation of 4-hydroxycyclohexanone and the pyridoxamine-5'-phosphate (PMP) cofactor, helps to elucidate why some enzymes favor the trans product. d-nb.inforesearchgate.net For the trans-isomer to be formed, the 4-hydroxycyclohexanone substrate must bind in a specific orientation where its hydroxyl group and hydrogen atom at the C4 position are swapped compared to the orientation that leads to the cis-isomer. d-nb.inforesearchgate.net This orientation can hinder the solvation of the hydroxyl group, explaining why it is less commonly observed. d-nb.inforesearchgate.net

Through such computational analysis, enzymes can be rationally engineered to improve selectivity for the desired trans-isomer. Studies have identified specific enzymes that show a natural preference for producing trans-4-aminocyclohexanol.

Table 2: Reported Enzyme Selectivity in the Synthesis of 4-Aminocyclohexanol Isomers

| Enzyme | Abbreviation | Starting Material | Outcome (cis:trans ratio) | Reference |

| Amine Transaminase from Chromobacterium violaceum | Cv-ATA | 4-Hydroxycyclohexanone | 8:92 | |

| Amine Transaminase from Codexis® | ATA-234 | 4-Hydroxycyclohexanone | 20:80 | |

| Amine Transaminase from Codexis® | ATA-113 | 4-Hydroxycyclohexanone | 3:7 (slight trans-selectivity) | d-nb.info |

| Amine Transaminase from Codexis® | ATA-415 | 4-Hydroxycyclohexanone | 3:7 (slight trans-selectivity) | d-nb.info |

Conformational Analysis via Simulation Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a cyclohexane ring system like that in this compound, the molecule is not planar but exists in puckered conformations, primarily the stable chair form, to relieve angle and eclipsing strain. southwales.ac.uk In this chair conformation, substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The relative stability of conformers is determined by the steric and electronic interactions between substituents. Simulation methods, often combined with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), are used to determine the predominant conformation and the energy difference between conformers. researchgate.net For example, in related trans-2-aminocyclohexanol derivatives, protonation of the amino group leads to a conformational flip where the equatorial positions for the interacting groups become favored due to the formation of an intramolecular hydrogen bond. researchgate.net The energy of these interactions has been estimated to be over 10 kJ/mol. researchgate.net

In the case of trans-4-Aminocyclohexanol, the amino and hydroxyl groups are in a 1,4-trans relationship. In the most stable chair conformation, this arrangement allows both bulky substituents to occupy equatorial positions, minimizing steric hindrance. Computational studies on similar molecules, such as trans-4-tert-butylcyclohexanol, confirm that large groups strongly prefer the equatorial position to ensure conformational homogeneity. southwales.ac.uk The study of such systems via simulation provides critical data on the molecule's three-dimensional structure, which influences its physical properties and biological activity. nih.gov

Applications in Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate and Building Block

Trans-4-Aminocyclohexanol (B47343) hydrochloride is a pivotal bifunctional molecule utilized as a key starting material and building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). scimplify.comdarshanpharmachem.com Its structure, featuring a cyclohexane (B81311) ring with both an amino (-NH2) and a hydroxyl (-OH) group in a specific trans spatial arrangement, provides stereochemical stability and versatile reactivity for creating complex target molecules. scimplify.com This compound serves as a crucial intermediate in the manufacturing of a wide range of APIs and advanced chemical products. darshanpharmachem.com It is frequently employed in drug discovery programs for targeting neuroactive agents and other selective ligands. scimplify.com

One of the most significant applications of trans-4-Aminocyclohexanol is its role as an essential intermediate in the synthesis of the mucolytic drug Ambroxol hydrochloride. chemicalbook.comgoogle.comgoogle.com Ambroxol is widely used for respiratory diseases to help clear mucus from the airways. chemicalbook.com The synthesis of Ambroxol involves the reaction of trans-4-aminocyclohexanol with a substituted benzaldehyde derivative. For instance, a common pathway involves the condensation reaction between trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde. darshanpharmachem.com Subsequent steps, such as reduction and salification with hydrochloric acid, yield the final Ambroxol hydrochloride product. chemicalbook.com

Various synthetic routes have been developed, often starting from different materials to produce the key intermediates that react with trans-4-aminocyclohexanol.

Table 1: Selected Synthesis Pathways for Ambroxol Involving trans-4-Aminocyclohexanol

| Starting Material | Key Intermediate Reacted with trans-4-Aminocyclohexanol | Reference |

|---|---|---|

| o-Nitrobenzaldehyde | 2-Nitro-3,5-dibromobenzaldehyde | researchgate.net |

| Isatoic anhydride (B1165640) | Isatoic anhydride (direct reaction) | researchgate.net |

These methods highlight the compound's integral role in constructing the core structure of Ambroxol.

A comprehensive review of scientific literature and patent databases did not yield information supporting the use of trans-4-Aminocyclohexanol hydrochloride as a direct precursor or intermediate in the synthesis of Vernakalant. Published synthetic routes for Vernakalant utilize different starting materials and intermediates. researchgate.net

While trans-4-Aminocyclohexanol is structurally related to known metabolites of the anticancer agent Lomustine, a thorough search of chemical synthesis literature did not reveal its use as a starting material or intermediate for the laboratory synthesis of these metabolites.

Muscarinic antagonists are a class of drugs used as bronchodilators to treat respiratory conditions like COPD by blocking acetylcholine receptors in the lungs. nih.gov However, a review of synthetic chemistry literature does not indicate that this compound is a common building block or intermediate used in the development and synthesis of this class of therapeutic agents.

A detailed search of the scientific literature on the synthesis of various tricyclic antidepressants did not identify this compound as either a recognized intermediate or a documented impurity in the manufacturing processes of these compounds.

While some commercial suppliers suggest a role for trans-4-Aminocyclohexanol in the synthesis of norepinephrine (B1679862) reuptake inhibitors, a review of the established and published synthetic pathways for major drugs in this class, such as Reboxetine, did not confirm its use as a key intermediate. researchgate.netnih.gov

Mechanistic Studies of Biological Activity of Derived Compounds

Derivatives of this compound have been the subject of various mechanistic studies to elucidate their biological activities at the molecular and cellular levels. These investigations have revealed interactions with key components of cellular signaling pathways, including enzymes and receptors, leading to the modulation of various physiological processes.

Modulation of Biochemical Pathways and Cellular Processes by Derivatives

Research has shown that derivatives of trans-4-Aminocyclohexanol can influence biochemical pathways, particularly those involved in inflammation. Certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines. biosynth.com This modulation of cytokine release is a key mechanism underlying the anti-inflammatory effects observed with these compounds.

Furthermore, some derivatives function as soluble epoxide hydrolase (sEH) inhibitors. The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are known to possess anti-inflammatory properties. By stabilizing EETs, these derivatives can help to reduce inflammation.

Interaction with Enzymes and Receptors (e.g., Protein Kinase C, GABA receptors)

The biological activity of trans-4-Aminocyclohexanol derivatives is often attributed to their direct interaction with specific enzymes and receptors.

Protein Kinase C (PKC): One of the notable enzymatic targets is Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling cascades. It has been demonstrated that trans-4-Aminocyclohexanol can bind to and inhibit the activity of PKC. biosynth.com This interaction can disrupt the downstream signaling pathways regulated by PKC, which are involved in processes such as cell proliferation, differentiation, and apoptosis.

GABA Receptors: While research has explored the interaction of various cyclic amino alcohols with GABA receptors, specific studies detailing the direct interaction of this compound derivatives with GABA receptors are not extensively documented in the reviewed literature.

Heme-Regulated eIF2α Kinase Activators

A significant area of research has focused on the development of trans-4-Aminocyclohexanol derivatives as activators of the Heme-Regulated Inhibitor (HRI), which is a eukaryotic translation initiation factor 2 alpha (eIF2α) kinase. A specific class of derivatives, known as 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs), have been identified as specific activators of HRI. nih.govresearchgate.netnih.gov

Activation of HRI leads to the phosphorylation of eIF2α, a critical event in the cellular stress response that results in a general inhibition of protein synthesis. This mechanism is considered a potential therapeutic strategy for various disorders, including those related to hemoglobin misfolding. nih.govresearchgate.net The development of these cHAU compounds with improved "drug-like" properties represents a significant advancement in creating molecular probes to study HRI biology and as potential leads for new drug development. nih.gov

Pharmacological Research of Derivatives

The structural scaffold of this compound has been utilized to develop derivatives with significant pharmacological properties, particularly in the areas of analgesia and anti-inflammation.

Analgesic Properties (comparison to morphine derivatives)

A novel class of analgesics based on the 4-Amino-4-arylcyclohexanone structure, derived from trans-4-Aminocyclohexanol, has been investigated. nih.gov Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications to the aryl ring significantly impact their analgesic activity.

Certain derivatives within this class have demonstrated considerable potency. For instance, compounds with a para-methyl (p-CH3) or para-bromo (p-Br) substitution on the aryl ring exhibited analgesic potency that was 50% that of morphine in preclinical models. nih.gov Further studies on m-hydroxyphenyl derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones have also yielded potent analgesics. nih.gov

Table 1: Analgesic Potency of Selected 4-Amino-4-arylcyclohexanone Derivatives

| Derivative | Substitution on Aryl Ring | Relative Potency (vs. Morphine) |

| Compound A | p-CH3 | 50% |

| Compound B | p-Br | 50% |

Anti-inflammatory Effects of Derivatives

The anti-inflammatory potential of trans-4-Aminocyclohexanol derivatives has been linked to several mechanisms. As mentioned previously, the ability of some derivatives to inhibit the production of pro-inflammatory cytokines contributes to their anti-inflammatory profile. biosynth.com

Additionally, derivatives that act as soluble epoxide hydrolase (sEH) inhibitors have been synthesized starting from this compound. By preventing the breakdown of anti-inflammatory epoxyeicosatrienoic acids (EETs), these compounds can effectively reduce inflammation. The development of orally bioavailable and potent sEH inhibitors from this chemical class is an active area of pharmacological research.

Lack of Specific Research Data on the Effects of this compound on Leukemia Cells

Despite extensive searches for detailed research findings, specific data on the effects of this compound on the proliferation and apoptosis of leukemia cells is not available in the public domain. While some sources indicate that the compound has shown anticancer activity and has been used to inhibit the growth of murine leukemia cells, the primary research studies containing specific experimental data, such as concentrations tested, effects on cell viability, and induction of apoptosis, could not be located. biosynth.com

Therefore, it is not possible to provide a thorough and scientifically detailed analysis, including data tables, on the effects of this compound on leukemia cell proliferation and apoptosis as requested. The available information is general and lacks the specific details necessary for a comprehensive review of its medicinal chemistry applications in this specific context.

Further research would be required to elucidate the precise mechanisms and quantitative effects of this compound on leukemia cells. Without access to peer-reviewed studies presenting this data, any detailed discussion on this topic would be speculative and would not meet the required standards of scientific accuracy.

Applications in Materials Science Research

Synthesis of Functional Polymers

The bifunctional nature of trans-4-Aminocyclohexanol (B47343) hydrochloride, possessing both an amine and a hydroxyl group, makes it a valuable monomer for the synthesis of a variety of functional polymers.

Trans-4-Aminocyclohexanol hydrochloride is utilized as a primary amine source in the Mannich condensation reaction with a phenol (B47542) and formaldehyde (B43269) to produce benzoxazine (B1645224) monomers. sigmaaldrich.com These monomers are precursors to polybenzoxazines, a class of high-performance thermosetting phenolic resins known for their desirable properties. nsysu.edu.tw The synthesis typically involves the reaction of phenols, primary amines, and formaldehyde. nih.gov The resulting polybenzoxazine networks exhibit excellent thermal stability, mechanical properties, and low water absorption. nsysu.edu.tw

The inclusion of amines like trans-4-aminocyclohexanol is critical to the polymerization process. Research shows that amines can significantly lower the high polymerization temperatures typically required for benzoxazine ring-opening, making the materials more processable. frontiersin.orgresearchgate.net The reaction mechanism involves the nucleophilic substitution at a carbon atom in the oxazine (B8389632) ring by the amine, followed by thermal decomposition and electrophilic addition, leading to stable aminomethylphenol structures. rsc.org This process allows for the creation of robust, cross-linked polymer networks. nih.gov

A significant application of the benzoxazine monomers derived from this compound is in the preparation of polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com These advanced materials are typically formed through an in-situ sol-gel process, where a silica (B1680970) precursor like tetraethoxysilane (TEOS) is incorporated into the benzoxazine matrix as it cures.

The resulting organic-inorganic hybrid materials exhibit markedly enhanced properties compared to the neat polymer. The incorporation of silica, including forms like polyhedral oligomeric silsesquioxane (POSS), into the polybenzoxazine matrix can significantly improve thermal stability, char yield, and mechanical strength. nsysu.edu.twnsysu.edu.tw For instance, research on POSS-reinforced polybenzoxazine/epoxy composites demonstrated that the presence of the inorganic silica cage and increased crosslinking density leads to higher degradation temperatures and char yields. nsysu.edu.twresearchgate.net These nanocomposites also show desirable characteristics such as low surface energy, low moisture absorption, and excellent flame retardancy, making them suitable for applications requiring high performance, such as microelectronics and aerospace coatings. nsysu.edu.tw

Table 1: Thermal Properties of Polybenzoxazine-Based Hybrid Materials

| Material System | Property | Value | Source |

| DDSQ-BZ-PDMS Copolymer | Degradation Temperature (Td5) | 335 °C | nsysu.edu.tw |

| DDSQ-BZ-PDMS Copolymer | Char Yield | 73 wt% | nsysu.edu.tw |

| PBZ/EP/POSS (5.0 wt%) | Tensile Strength (Before UV) | 108 MPa | researchgate.net |

| PBZ/EP/POSS (5.0 wt%) | Tensile Strength (After UV) | 92 MPa | researchgate.net |

| BA-a/Jeffamine® Polymer | Polymerization Peak | ~120 °C | frontiersin.org |

| Pure BA-a Monomer | Polymerization Peak | ~250 °C | frontiersin.org |

Note: Data is compiled from various studies to illustrate the enhanced properties of hybrid systems. DDSQ-BZ-PDMS refers to a Double Decker Silsesquioxane-Benzoxazine-Polydimethylsiloxane copolymer. PBZ/EP/POSS refers to a Polybenzoxazine/Epoxy/Polyhedral Oligomeric Silsesquioxane nanocomposite. BA-a refers to a Bisphenol-A/aniline-based benzoxazine.

The applications of polymers derived from this compound extend into the biomedical field. The compound is explicitly identified as a monomer used in the synthesis of polymers for the production of medical devices. biosynth.com Biodegradable polymers, such as certain aliphatic polyesters, are of great interest for creating temporary medical implants and drug carriers. researchgate.netutwente.nl Patents and chemical literature confirm the use of trans-4-aminocyclohexanol in the synthesis of these biocompatible and biodegradable polymers. utwente.nlgoogle.com These materials are designed to degrade safely within the human body through hydrolysis of their ester bonds, making them suitable for applications like degradable sutures and constructs for tissue engineering. utwente.nl

Polymer Chemistry and Advanced Materials

This compound is a key ingredient in the broader field of polymer chemistry for creating advanced materials with tailored properties. Its role in forming polybenzoxazines is a prime example, as these polymers overcome many drawbacks of traditional phenolic resins by offering near-zero shrinkage during curing and not releasing by-products. nsysu.edu.tw

The versatility of this compound allows for the development of highly specialized materials. For instance, by incorporating it into polymer networks with other compounds like polyetheramines (Jeffamines), researchers have created materials that exhibit stress-relaxation and reprocessability, akin to vitrimers. researchgate.net These dynamic networks possess properties of classic thermosets but can be reprocessed, offering a significant advantage in sustainability and manufacturing. Furthermore, its use in creating polybenzoxazine-silica nanocomposites has led to materials with enhanced resistance to UV radiation, making them candidates for aerospace and nuclear applications where material longevity in harsh environments is critical. researchgate.net

Role as a Structure-Directing Agent in Material Synthesis

Beyond its role as a monomer, this compound functions as a structure-directing agent (SDA) in the synthesis of crystalline inorganic materials. In this capacity, the molecule acts as a template, guiding the organization of inorganic precursors into a specific, often porous, framework.

A clear example is its use in the hydrothermal synthesis of Co-containing magadiite, where it is explicitly named as the structure-directing agent. rsc.org Another sophisticated application is in the synthesis of high-silica zeolites. rsc.org In one study, a derivative of trans-4-aminocyclohexanol was used as the SDA to create NUD-19, a zeolite with a three-dimensionally interconnected large-pore structure. rsc.org The study highlights that the hydroxyl groups on the SDA, originating from the trans-4-aminocyclohexanol core, facilitate the formation of hydrogen-bonding assemblies in the synthesis gel. These assemblies regulate the crystallization process, directing the silica precursors to form the desired complex zeolite structure. rsc.org This templating role is crucial for creating materials with precisely controlled porosity and high surface area for applications in catalysis and separation.

Analytical Method Development and Quality Control in Research

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of trans-4-Aminocyclohexanol (B47343) hydrochloride and identifying any process-related impurities or degradation products. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the main component from its stereoisomer and other potential impurities.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a primary technique for purity assessment and assay of trans-4-Aminocyclohexanol hydrochloride. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging and may require low wavelengths (around 200-210 nm) or derivatization. A more common approach is reverse-phase HPLC. sielc.comrjpbcs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, providing enhanced sensitivity and specificity. osti.gov It does not require the analyte to have a chromophore and provides mass information that is invaluable for peak identification and impurity characterization. nih.gov For LC-MS compatible methods, volatile buffers like ammonium (B1175870) formate or formic acid are used instead of non-volatile ones like phosphate. sielc.com

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and a volatile buffer (e.g., 0.1% Formic Acid in Water) |

| Flow Rate | 1.0 mL/min |

| Detection | HPLC-UV: Low UV wavelength (e.g., 205 nm) LC-MS: Electrospray Ionization (ESI), Positive Mode |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The synthesis of this compound can result in the formation of its stereoisomer, cis-4-Aminocyclohexanol hydrochloride. Gas Chromatography (GC) with a chiral stationary phase (CSP) is a highly effective technique for separating such stereoisomers. chromatographyonline.comcapes.gov.br Due to the low volatility and polar nature of aminocyclohexanols, derivatization is typically required prior to GC analysis. phenomenex.comresearchgate.net Silylation, which replaces active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups, is a common derivatization method. phenomenex.comthermofisher.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC. researchgate.net

The separation is achieved on a capillary column coated with a chiral selector, most commonly a cyclodextrin derivative. chromatographyonline.comresearchgate.net These CSPs can differentiate between the stereoisomers based on subtle differences in their three-dimensional structures. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| Column | Cyclodextrin-based Chiral GC Column (e.g., Beta-DEX™, Gamma-DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 220 °C) |

| Detector | Flame Ionization Detector (FID) |

Titrimetric Methods for Potency Estimation

Titrimetric methods provide a reliable and cost-effective way to determine the potency or assay of this compound. Given that the compound is the hydrochloride salt of a weak base, non-aqueous acid-base titration is the most suitable approach. jetir.orglcms.cz

In this method, the sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of the amine salt. hnsgroupofcolleges.org The solution is then titrated with a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid. lcms.cz To account for the hydrochloride salt, mercuric acetate is often added to the solution. The acetate ion replaces the chloride ion, which complexes with mercury, preventing it from interfering with the endpoint detection. gfschemicals.com The endpoint can be determined visually using an indicator like crystal violet or potentiometrically using a pH meter with appropriate electrodes. hnsgroupofcolleges.orggfschemicals.com

| Parameter | Specification |

|---|---|

| Solvent | Glacial Acetic Acid |

| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid |

| Endpoint Detection | Visual: Crystal Violet indicator Instrumental: Potentiometric titration |

| Pre-treatment | Addition of Mercuric Acetate solution (to complex the chloride ions) |

Reference Standards and Pharmacopeial Guidelines

The use of well-characterized reference standards is a cornerstone of pharmaceutical quality control. For this compound, a reference standard is a highly purified and authenticated sample used as a benchmark for analytical tests. lgcstandards.com Companies like LGC and Sigma-Aldrich provide this compound as a reference standard, indicating its use for identification, purity testing, and assay determination. lgcstandards.com

While a specific pharmacopeial monograph may not exist for this intermediate, the principles outlined in major pharmacopeias (e.g., USP, EP) regarding the use of reference standards are applicable. These standards are essential for validating analytical methods and for the routine quality control of batches, ensuring that the material consistently meets its predefined specifications for identity, strength, and purity.

Stability Testing and Degradation Product Analysis

Stability testing is performed to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. upm-inc.com These studies are crucial for determining appropriate storage conditions and re-test periods. The International Council for Harmonisation (ICH) provides guidelines for stability testing. amsbiopharma.comich.org

Forced degradation (or stress testing) is a critical component of stability studies. nih.govbiomedres.us In these studies, the compound is subjected to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. researcher.liferesearchgate.net This information is vital for developing stability-indicating analytical methods—methods that can separate the intact compound from any significant degradation products. nih.gov

| Stress Condition | Typical Reagent / Condition |

|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated |

| Base Hydrolysis | 0.1 M NaOH, heated |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal | Dry heat (e.g., 80 °C) |

| Photolytic | Exposure to UV and visible light (ICH Q1B) |

Future Research Directions and Unexplored Avenues

Exploration of Further Derivatizations and Novel Scaffolds

The bifunctional nature of trans-4-Aminocyclohexanol (B47343), with its reactive amino and hydroxyl groups, makes it an ideal starting point for creating diverse and complex molecular architectures. Future research will undoubtedly focus on synthesizing novel derivatives and incorporating the trans-1,4-cyclohexane motif into new scaffolds.